molecular formula C14H10N2O B1608772 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 242474-54-0

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile

Cat. No.: B1608772
CAS No.: 242474-54-0
M. Wt: 222.24 g/mol
InChI Key: DBSGFGKGZLPGTF-UHFFFAOYSA-N
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Description

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Derivatives

  • The compound 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile has been a focus in synthetic chemistry, particularly for the development of new derivatives and synthesis methods. Researchers have developed environmentally friendly and efficient synthesis pathways for creating mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives, which are related compounds. These methods offer advantages like simple handling, mild reaction conditions, and a reduced environmental footprint (Kibou et al., 2016).

Industrial and Medicinal Applications

  • Compounds in the chromeno[2,3-b]pyridine family, which includes this compound, are noted for their significant industrial, biological, and medicinal properties. A variant of this compound has been synthesized and its structure confirmed through various spectroscopic methods, highlighting its potential in these fields (Ryzhkova et al., 2023).

Potential in Biomedical Applications

  • Molecular docking studies of the synthesized chromeno[2,3-b]pyridine-3-carbonitriles have been conducted to determine their interaction with biological targets, like the mitogen-activated protein kinase. These studies suggest potential applications in biomedicine, especially due to their binding affinity (Vereshchagin et al., 2017).

Corrosion Inhibition

  • Chromenopyridine derivatives, closely related to this compound, have been researched as potential corrosion inhibitors for industrial metals. They have shown high inhibition efficiencies and have been evaluated using various techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Ansari et al., 2017).

Properties

IUPAC Name

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-9-12(6-15)14-10(7-16-9)8-17-13-5-3-2-4-11(13)14/h2-5,7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGFGKGZLPGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC3=CC=CC=C3C2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395739
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242474-54-0
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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